molecular formula C9H18ClNO3 B2675139 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride CAS No. 2470440-28-7

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride

Cat. No.: B2675139
CAS No.: 2470440-28-7
M. Wt: 223.7
InChI Key: MQDHAAHEEUZSFS-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a spirocyclic amine with formaldehyde and a diol, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse applications in various fields of research and industry.

Biological Activity

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride (CAS Number: 2470440-28-7) is a spirocyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₈ClNO₃
  • Molecular Weight : 223.70 g/mol
  • Structure : Characterized by a spiro arrangement where two rings are connected through a single atom, contributing to its unique biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, which can lead to therapeutic effects in various diseases.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies show that it can reduce viral replication in vitro, suggesting potential as a therapeutic agent for viral infections.

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFocusFindings
Pendergrass et al. (2024) Screening Assay DevelopmentIdentified inhibition of secretion pathways relevant to bacterial virulence factors at concentrations of 50 µM, suggesting potential for further development as an antimicrobial agent.
BenchChem Analysis (2024) Chemical ReactionsDemonstrated that the compound undergoes various reactions such as oxidation and reduction, which may influence its biological activity and stability in therapeutic applications.
ACS Publications (2019) Pharmacological ActivityReported on similar spirocyclic derivatives showing dual ligand activity for specific receptors, indicating potential pathways for drug design involving this compound.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other spirocyclic compounds:

CompoundActivityNotes
1,4,9-Triazaspiro[5.5]undecan-2-oneInhibition of METTL3Known for selective inhibition related to RNA modification processes.
1,3-Dioxane derivativesAntimicrobialExhibits similar structural properties but varies in specific applications and efficacy against pathogens.

Properties

IUPAC Name

1,4-dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDHAAHEEUZSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC(O2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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